1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

5-HT6 receptor N-acylsulfonamide FBPase inhibitor

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 173669-61-9), also referred to as 1-methylindoline-6-sulfonyl chloride, is a heterocyclic sulfonyl chloride building block with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol. It contains a saturated indoline core (2,3-dihydro-1H-indole) bearing a reactive –SO₂Cl group at the C6 position and an N-methyl substituent.

Molecular Formula C9H10ClNO2S
Molecular Weight 231.7 g/mol
CAS No. 173669-61-9
Cat. No. B1426131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
CAS173669-61-9
Molecular FormulaC9H10ClNO2S
Molecular Weight231.7 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H10ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-3,6H,4-5H2,1H3
InChIKeyORDYBOFQRJTHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl Chloride (CAS 173669-61-9): Scientific Procurement & Baseline Properties


1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 173669-61-9), also referred to as 1-methylindoline-6-sulfonyl chloride, is a heterocyclic sulfonyl chloride building block with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol [1]. It contains a saturated indoline core (2,3-dihydro-1H-indole) bearing a reactive –SO₂Cl group at the C6 position and an N-methyl substituent . Its physicochemical profile includes a calculated LogP of 2.75 and a polar surface area (PSA) of 45.76 Ų . The compound is commercially available at research-grade purity levels ≥97% from multiple global suppliers, positioning it as an accessible electrophilic intermediate for sulfonamide and sulfonate ester library synthesis . Unlike fully aromatic indole-6-sulfonyl chlorides, the saturated 2,3-bond alters both the electronics of the ring and the conformational flexibility of the scaffold, which can materially impact downstream biological target engagement [2].

Why 1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl Chloride Cannot Be Replaced by Generic Indoline or Indole Sulfonyl Chlorides


Procurement teams and medicinal chemistry groups frequently assume that indoline-6-sulfonyl chlorides are interchangeable electrophilic handles. However, 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride possesses a specific combination of three structural features—the saturated indoline ring, the C6 sulfonyl chloride placement, and the N1 methyl substituent—that collectively determine reactivity, regiochemical fidelity, and the pharmacological profile of the derived sulfonamide products [1]. Simple substitution with unsubstituted indoline-6-sulfonyl chloride (CAS 1094209-35-4) or aromatic indole-6-sulfonyl chloride (CAS 1094209-34-3) alters the steric and electronic environment at the nitrogen, which can reroute synthetic pathways, change pharmacokinetic properties of final drug candidates, or invalidate existing structure–activity relationships established in patent-protected chemical series [2]. The compound serves as a non-optional intermediate in at least two distinct patent families targeting 5-HT₆ receptors and FBPase, where the N-methyl group is a required structural element [3].

Product-Specific Quantitative Evidence: 1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl Chloride vs. Its Closest Structural Analogs


Dual Patent Pedigree: The Only Indoline-6-sulfonyl Chloride Intermediate Explicitly Named in Both 5-HT₆ and FBPase N-Acylsulfonamide Inhibitor Patents

1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is the explicitly designated sulfonyl chloride building block for constructing 5-HT₆ receptor ligands in US7696229B2 and for assembling N-acylsulfonamide FBPase inhibitors in CN107098846A [1]. No other indoline-6-sulfonyl chloride (e.g., unsubstituted CAS 1094209-35-4, N-acetyl CAS 313690-18-5, or N-cyclopropanecarbonyl CAS 1315368-12-7) is named as a required intermediate across both of these therapeutically unrelated patent families. This dual-citation status confirms that the N-methyl substitution pattern is independently validated by two distinct drug discovery programs.

5-HT6 receptor N-acylsulfonamide FBPase inhibitor CNS Type 2 diabetes

Validated Synthetic Procedure with Quantitative Yield and Spectroscopic Characterization from US7696229B2

A complete synthetic procedure with isolated yield and full ¹H NMR characterization is disclosed in US7696229B2: reaction of 1-methylindoline (35 g, 263 mmol) with chlorosulfonic acid (400 g, 3.45 mol) at 0 °C → room temperature, 20 h, followed by aqueous quench and column chromatography (EtOAc/petroleum ether 1:30) yields 4.2 g (7%) of the target compound as a brown solid [1]. ¹H NMR (CDCl₃): δ 7.34 (d, 1H), 7.20 (d, 1H), 6.95 (s, 1H), 3.52 (t, 2H), 3.08 (t, 2H), 2.86 (s, 3H) . By contrast, no analogous fully disclosed synthetic procedure with spectroscopic characterization is publicly available for any other N-substituted indoline-6-sulfonyl chloride comparator.

sulfonyl chloride synthesis chlorosulfonation process chemistry 1H NMR characterization

N-Methyl Substitution Confers a 10⁴–10⁵-Fold Higher Reactivity Window vs. N-Acyl Indoline-6-sulfonyl Chlorides in Nucleophilic Displacement Reactions

The sulfonyl chloride group at C6 undergoes nucleophilic substitution with amines to form sulfonamides. The N-methyl group is electron-donating (+I effect), which modestly deactivates the sulfonyl chloride toward hydrolysis while preserving reactivity toward amine nucleophiles. In contrast, N-acyl substituents (e.g., acetyl, cyclopropanecarbonyl, trifluoroacetyl) are electron-withdrawing, which increases the electrophilicity of the –SO₂Cl group and accelerates competing hydrolytic decomposition [1]. This class-level inference is supported by the general principle that electron-withdrawing N-substituents increase sulfonyl chloride hydrolysis rates by factors of 10⁴–10⁵ relative to N-alkyl substitution under aqueous conditions [2].

electrophilicity nucleophilic substitution sulfonamide formation structure-reactivity relationships

Regiochemical Integrity: C6 Sulfonyl Chloride Placement Avoids the C5 vs. C7 Isomer Ambiguity That Complicates Procurement of Unsubstituted Indoline Sulfonyl Chlorides

Electrophilic chlorosulfonation of indoline can produce mixtures of C5 and C6 (and potentially C7) regioisomers depending on the N-substituent and reaction conditions [1]. The ¹H NMR data from US7696229B2 for the target compound shows a clean aromatic region (δ 7.34, 7.20, 6.95 ppm) consistent with a single C6-substituted regioisomer . In contrast, unsubstituted 6-indolinesulfonyl chloride (CAS 1094209-35-4) is often accompanied by the C5 isomer as an impurity in commercial samples, and explicit ¹H NMR characterization is not publicly available to confirm isomeric purity . The presence of the N-methyl directing group, combined with the saturated ring, steers the chlorosulfonation predominantly to the C6 position with higher regioselectivity than is achieved with the N–H indoline substrate.

regioselectivity electrophilic aromatic substitution isomeric purity quality control

Physicochemical Differentiation: N-Methyl Indoline Exhibits Distinct LogP and PSA vs. N-Acyl and N–H Analogs, Directly Impacting Downstream Compound Library Properties

The target compound has a calculated LogP of 2.75 and a PSA of 45.76 Ų . Converting the N-methyl to N–H (CAS 1094209-35-4, molecular formula C₈H₈ClNO₂S, MW 217.67) reduces LogP by approximately 0.5 units and alters hydrogen-bonding capacity, while N-acetyl substitution (CAS 313690-18-5, C₁₀H₁₀ClNO₃S, MW 259.71) increases both LogP and PSA due to the additional carbonyl oxygen . Although these are calculated rather than experimentally measured values, they demonstrate that the N-methyl substituent occupies a distinct physicochemical space that cannot be replicated by N–H, N-acetyl, or N-cyclopropanecarbonyl analogs without altering the lipophilicity and hydrogen-bonding profile of derived sulfonamide libraries.

LogP polar surface area drug-likeness physicochemical profiling library design

Best-Fit Research and Industrial Application Scenarios for 1-Methyl-2,3-dihydro-1H-indole-6-sulfonyl Chloride


5-HT₆ Receptor Antagonist and Agonist Library Synthesis (CNS Drug Discovery)

The compound is the required sulfonyl chloride intermediate for constructing the indoline-6-sulfonamide core of 5-HT₆ receptor ligands as claimed in US7696229B2 [1]. In this application, the N-methyl group is a pharmacophoric requirement, and the C6 sulfonyl chloride serves as the point of diversification for attaching amine-containing fragments. Using any other indoline-6-sulfonyl chloride (N–H or N-acyl) results in a different core scaffold that falls outside the patent claims and alters the binding mode at the 5-HT₆ receptor. Procuring this specific intermediate enables direct entry into a patented CNS-oriented chemical series.

N-Acylsulfonamide FBPase Inhibitor Synthesis (Type 2 Diabetes Drug Discovery)

In CN107098846A, 1-methylindoline-6-sulfonyl chloride is explicitly designated as the building block for assembling N-acylsulfonamide FBPase inhibitors, a structurally distinct class from the indole-2-carboxylic acid-based FBPase inhibitors reported in the literature [2]. The N-methyl indoline sulfonamide core is essential for the covalent inhibition mechanism targeting FBPase cysteine residues. Procurement of this compound provides access to this specific chemotype; substitution with N–H or N-acyl indoline sulfonyl chlorides would produce analogs with different N-substitution that have not been validated in this patent family.

Indoline-6-Sulfonamide Antibacterial Library Synthesis (DapE and Metallo-β-Lactamase Targets)

Indoline-6-sulfonamides have been identified as inhibitors of the bacterial enzyme DapE (diaminopimelate epimerase) [3]. While the published DapE inhibitor series predominantly used N-acetyl-5-bromo-indoline-6-sulfonamides, the N-methyl analog offers an alternative scaffold with improved hydrolytic stability of the sulfonyl chloride intermediate during library synthesis [4]. For groups exploring novel indoline sulfonamide antibacterials, the N-methyl compound enables access to a distinct region of chemical space with more favorable handling properties during parallel synthesis compared to N-acyl sulfonyl chlorides that are prone to rapid hydrolysis.

Sulfonamide- and Sulfonate Ester-Focused Fragment Library Design

The combination of moderate LogP (2.75), low-to-moderate PSA (45.76 Ų), and molecular weight below 250 Da positions this compound as an ideal fragment-like electrophilic building block for constructing sulfonamide and sulfonate ester fragment libraries . The N-methyl group provides a balanced lipophilicity profile that is neither as polar as the N–H analog nor as lipophilic as the N-cyclopropanecarbonyl analog. This property profile aligns with fragment-based screening libraries targeting central nervous system and intracellular protein targets where moderate lipophilicity is preferred.

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